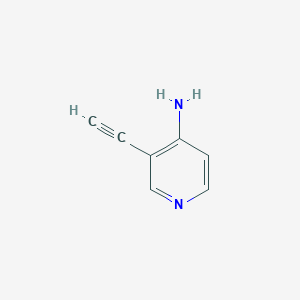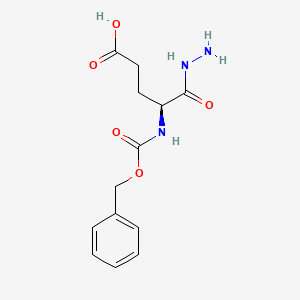
n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-α-Carbobenzoxy-l-glutamic acid α-hydrazide, also known as Z-Glu-NHNH2 , is a derivative of glutamic acid. Its chemical structure consists of a glutamic acid backbone with a hydrazide functional group attached to the α-amino group. The compound is commonly used in peptide synthesis and biochemical research .
Synthesis Analysis
The synthesis of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide involves the protection of the α-amino group (carboxyl group) of glutamic acid with a carbobenzoxy (Cbz) group. Subsequently, hydrazine is introduced to form the hydrazide moiety. The overall synthetic route ensures the preservation of the glutamic acid backbone while introducing the desired modification .
Molecular Structure Analysis
The molecular formula of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide is C₁₃H₁₇N₃O₅ , with a molecular weight of approximately 295.29 g/mol . The compound exists as a white powder or crystals. Its specific rotation is [a]20/D -7.0 to -8.0° (in acetic acid) and has a melting point range of 118.0 to 122.0°C .
Chemical Reactions Analysis
N-α-Carbobenzoxy-l-glutamic acid α-hydrazide can participate in various chemical reactions typical of hydrazides. These reactions include acylation, amidation, and peptide bond formation. Its reactivity allows for the incorporation of the hydrazide group into peptide sequences during solid-phase peptide synthesis (SPPS) or other synthetic routes .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Enzymatic Studies and Resolution
n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide has been utilized in enzymatic studies, particularly in the asymmetric hydrolysis of N-Carbobenzoxy-dl-glutamic acid by hog kidney acylase. This process yields l-glutamic acid and N-carbobenzoxy-d-glutamic acid, facilitating the study of enzyme specificity and catalysis mechanisms (Levintow, Greenstein, & Kingsley, 1951).
Neurotransmission Research
Research into the role of glutamic acid as a neurotransmitter has been enhanced by studying its interactions with various compounds, including this compound derivatives. These studies contribute to understanding the physiological regulation of processes in the central nervous system and the potential neurotoxicity of excessive glutamate concentrations (Wu & Roberts, 1974).
Peptide Synthesis
The compound has been pivotal in the synthesis of γ-Glutamyl peptides, demonstrating the potential for creating peptides with specific structures and functions. This application is significant in the development of novel peptides for therapeutic and research purposes (Quesne & Young, 1949).
Carbohydrate Determination
This compound has also found application in the analytical determination of carbohydrates, where its derivatives serve as color reagents in various assay procedures. These methods are capable of detecting minute quantities of glucose and other reducing carbohydrates, which is vital in food science and nutritional studies (Hudson, John, Bailey, & Southgate, 1976).
Modulation of Antioxidant Defense
Studies on environmental fungicides have explored the modulation of antioxidant defense systems in Leydig cells of rats, highlighting the biochemical pathways affected by such compounds and their potential impact on reproductive health (Rajeswary et al., 2007).
Mécanisme D'action
Target of Action
N-alpha-Carbobenzoxy-L-glutamic acid alpha-hydrazide is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used in the biosynthesis of proteins It plays a key role in cellular metabolism and is involved in various biochemical pathways.
Mode of Action
As a derivative of glutamic acid, it may interact with the same receptors and enzymes that glutamic acid does, influencing the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
As a derivative of glutamic acid, it may have similar effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Orientations Futures
Future research could explore the application of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide in drug development, peptide-based therapeutics, or as a substrate for enzymatic modifications. Investigating its interactions with enzymes and biological systems may reveal novel insights into its potential utility .
Analyse Biochimique
Propriétés
IUPAC Name |
(4S)-5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-16-12(19)10(6-7-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVXYXOTORDHV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
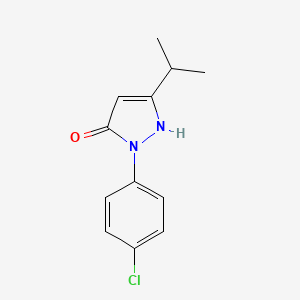
![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)
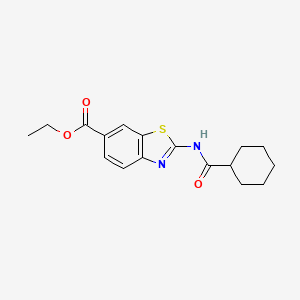



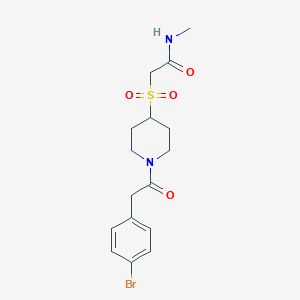
![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)

![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)
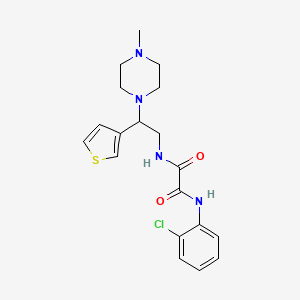

![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)
